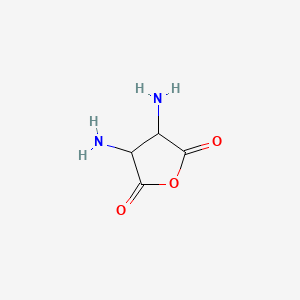

3,4-Diaminodihydrofuran-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Diaminodihydrofuran-2,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C4H6N2O3 and its molecular weight is 130.103. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidepressant Activity

Recent studies have indicated that 3,4-Diaminodihydrofuran-2,5-dione exhibits potential antidepressant properties. A study involving animal models demonstrated that this compound could influence serotonin and norepinephrine levels in the brain, suggesting a mechanism similar to conventional antidepressants. In forced swim tests, treated mice showed a significant reduction in immobility time compared to control groups, indicating an antidepressant-like effect .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound. It has been associated with the modulation of oxidative stress pathways, which are critical in neurodegenerative diseases. The compound's ability to enhance neuronal survival in vitro suggests its potential as a therapeutic agent for conditions like Alzheimer's disease .

Materials Science

Polymer Synthesis

this compound can serve as a building block for synthesizing various polymers. Its diaminodihydrofuran structure allows for cross-linking reactions that can enhance the mechanical properties of polymers. Case studies have shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength .

Conductive Materials

The compound has been explored for use in conductive materials due to its ability to form charge-transfer complexes. Research indicates that films made from this compound exhibit conductive properties suitable for applications in organic electronics .

Environmental Chemistry

Pollutant Degradation

In environmental applications, this compound has shown promise in the degradation of pollutants. Studies indicate that it can act as a catalyst in photodegradation processes for organic pollutants in wastewater treatment systems. The compound's ability to facilitate the breakdown of complex organic molecules under UV light has been documented .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Antidepressant activity | Significant reduction in immobility time in forced swim tests |

| Neuroprotective effects | Modulates oxidative stress; potential for neurodegenerative therapies | |

| Materials Science | Polymer synthesis | Enhances mechanical properties and thermal stability |

| Conductive materials | Exhibits conductive properties suitable for organic electronics | |

| Environmental Chemistry | Pollutant degradation | Effective catalyst for photodegradation of organic pollutants |

Case Studies

-

Antidepressant Activity Study

A study conducted on mice evaluated the effects of this compound on behavioral despair using the forced swim test. Results indicated a dose-dependent reduction in immobility time compared to control groups . -

Polymer Enhancement Research

Research focused on incorporating this compound into polymer matrices showed improved tensile strength and thermal stability. This study highlighted its utility as a reinforcing agent in polymer composites . -

Environmental Impact Assessment

A case study demonstrated the effectiveness of this compound as a catalyst for the photodegradation of dyes in wastewater treatment. The results showed significant reductions in pollutant concentration under UV irradiation .

Eigenschaften

CAS-Nummer |

174700-97-1 |

|---|---|

Molekularformel |

C4H6N2O3 |

Molekulargewicht |

130.103 |

IUPAC-Name |

3,4-diaminooxolane-2,5-dione |

InChI |

InChI=1S/C4H6N2O3/c5-1-2(6)4(8)9-3(1)7/h1-2H,5-6H2 |

InChI-Schlüssel |

NNOFAZBHVYSOPJ-UHFFFAOYSA-N |

SMILES |

C1(C(C(=O)OC1=O)N)N |

Synonyme |

2,5-Furandione,3,4-diaminodihydro-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.